molecular formula C13H19N3O B2808990 3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2197454-01-4

3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane

Cat. No. B2808990
M. Wt: 233.315
InChI Key: RTHIGZRMLHMPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an azabicyclo[2.2.2]octane, a bicyclic structure with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the bicyclic structure and the pyrimidine ring. The exact structure would depend on the specific arrangement and bonding of these components .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. The azabicyclo[2.2.2]octane core and the pyrimidine ring could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bicyclic structure and the pyrimidine ring could influence its solubility, melting point, and other properties .

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis of related azabicyclic systems and their structural properties. For instance, the synthesis of 1-azabicyclic systems by double cyclization has been demonstrated, highlighting a method for preparing cyano-azabicyclooctane derivatives under mild conditions. This method emphasizes the formation of diastereomers and the stability of the cis-exo form, supported by molecular orbital calculations (Oka et al., 2003). Additionally, the construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives via the Aza-Prins reaction offers a novel route towards asymmetric synthesis of bicyclic compounds, showcasing the reaction's diastereoselectivity (Mahía et al., 2017).

Chemical and Biological Oxidation Reactions

The chemical and biological oxidation reactions of bicyclic compounds, including those similar to 3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane, have been extensively reviewed. One study focuses on 1,8-cineole (a structurally related bicyclic compound), reviewing the diverse regio- and stereoselectivities obtained from oxidation reactions and compiling physical properties, spectroscopic data, and biological activities of oxidized derivatives (Azerad, 2014).

Application in Molecular Sieve Synthesis

The use of DABCO-based (1,4-diazabicyclo[2.2.2]octane) structure-directing agents for molecular sieve synthesis demonstrates the potential application of bicyclic compounds in material science. A newly designed quaternary ammonium compound based on DABCO was synthesized and successfully used to direct the synthesis of a new phase in molecular sieves, indicating the role of such bicyclic structures in developing novel materials (Kubota et al., 2002).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, structural analysis, and potential applications. Given its complex structure, it could be of interest in various fields such as medicinal chemistry .

properties

IUPAC Name

3-(5,6-dimethylpyrimidin-4-yl)oxy-1-azabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-10(2)14-8-15-13(9)17-12-7-16-5-3-11(12)4-6-16/h8,11-12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHIGZRMLHMPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OC2CN3CCC2CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane

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